molecular formula C13H6ClF3N2 B2979153 2-Chloro-6-(3-(trifluoromethyl)phenyl)nicotinonitrile CAS No. 140692-92-8

2-Chloro-6-(3-(trifluoromethyl)phenyl)nicotinonitrile

Cat. No.: B2979153
CAS No.: 140692-92-8
M. Wt: 282.65
InChI Key: KBJTUYYTVBAZRY-UHFFFAOYSA-N
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Description

2-Chloro-6-(3-(trifluoromethyl)phenyl)nicotinonitrile is a chemical compound with the molecular formula C13H6ClF3N2 and a molecular weight of 282.65 g/mol . This compound is known for its unique structural features, which include a chloro group, a trifluoromethyl group, and a nicotinonitrile moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(3-(trifluoromethyl)phenyl)nicotinonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It is known for its mild and functional group-tolerant reaction conditions . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of the compound and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(3-(trifluoromethyl)phenyl)nicotinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound.

Scientific Research Applications

2-Chloro-6-(3-(trifluoromethyl)phenyl)nicotinonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Uniqueness: 2-Chloro-6-(3-(trifluoromethyl)phenyl)nicotinonitrile is unique due to its combination of a chloro group, a trifluoromethyl group, and a nicotinonitrile moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

IUPAC Name

2-chloro-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3N2/c14-12-9(7-18)4-5-11(19-12)8-2-1-3-10(6-8)13(15,16)17/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJTUYYTVBAZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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